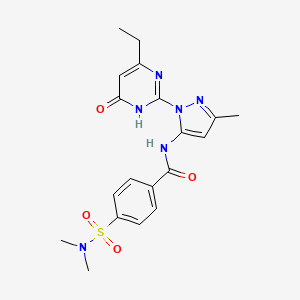
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide involves complex chemical processes. For example, the synthesis of MGCD0103, a compound with a somewhat similar molecular backbone, outlines the complex steps involved in creating such molecules, including selective inhibition mechanisms and structural modifications to enhance biological activity (Zhou et al., 2008). This process often involves multiple steps, including cyclization, annulation, and the introduction of various functional groups to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of compounds closely related to our subject compound has been explored through various analytical techniques. The crystal structure and Hirshfeld surface analysis provide deep insights into the molecular geometry, intermolecular interactions, and the orientation of functional groups within the molecule (Artheswari et al., 2019). These studies are crucial for understanding the compound's chemical behavior and potential reactivity.
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their unique structural features. For instance, the presence of pyrimidinyl and pyrrolidinyl groups can affect the molecule's behavior in various chemical reactions, including its potential as a kinase inhibitor, which has implications in cancer research and treatment (Amato et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c19-18(20,21)14-6-2-1-5-13(14)17(26)22-7-10-27-16-11-15(23-12-24-16)25-8-3-4-9-25/h1-2,5-6,11-12H,3-4,7-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJLVMOQTMPPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide](/img/structure/B2485643.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2485646.png)

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2485649.png)

![N-(5-{[(sec-butylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2485655.png)



![(E)-4-(Dimethylamino)-N-[2-(N,3-dimethylanilino)ethyl]but-2-enamide](/img/structure/B2485661.png)
![N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2485662.png)
![4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485663.png)
![ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2485665.png)